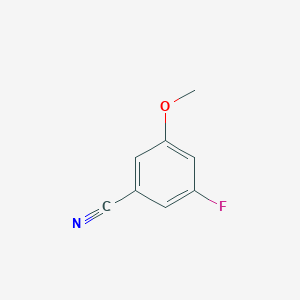![molecular formula C21H36O4SSi B1366548 [4-[[tert-butyl(dimethyl)silyl]oxymethyl]cyclohexyl]methyl 4-methylbenzenesulfonate](/img/structure/B1366548.png)
[4-[[tert-butyl(dimethyl)silyl]oxymethyl]cyclohexyl]methyl 4-methylbenzenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-[[tert-butyl(dimethyl)silyl]oxymethyl]cyclohexyl]methyl 4-methylbenzenesulfonate is a complex organic compound with a unique structure that combines a sulfonic acid group, a tert-butyl-dimethylsilanyloxymethyl group, and a cyclohexylmethyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-[[tert-butyl(dimethyl)silyl]oxymethyl]cyclohexyl]methyl 4-methylbenzenesulfonate typically involves multiple steps. One common method includes the protection of hydroxyl groups using tert-butyl-dimethylsilyl chloride, followed by esterification with toluene-4-sulfonic acid. The reaction conditions often require the use of anhydrous solvents and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures. The process typically includes the purification of intermediates and the final product through techniques such as recrystallization and chromatography to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
[4-[[tert-butyl(dimethyl)silyl]oxymethyl]cyclohexyl]methyl 4-methylbenzenesulfonate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of alcohols or other reduced forms.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions typically require controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce alcohols .
Scientific Research Applications
[4-[[tert-butyl(dimethyl)silyl]oxymethyl]cyclohexyl]methyl 4-methylbenzenesulfonate has several applications in scientific research:
Chemistry: It is used as a protecting group in organic synthesis to prevent unwanted reactions at specific sites.
Biology: The compound can be used in the modification of biomolecules for research purposes.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [4-[[tert-butyl(dimethyl)silyl]oxymethyl]cyclohexyl]methyl 4-methylbenzenesulfonate involves its ability to act as a protecting group in chemical reactions. The tert-butyl-dimethylsilanyloxymethyl group provides steric hindrance, preventing reactions at specific sites on the molecule. This allows for selective reactions to occur at other sites, facilitating complex synthetic pathways .
Comparison with Similar Compounds
Similar Compounds
- Toluene-4-sulfonic acid 7-(tert-butyl-dimethyl-silanyloxy)-heptyl ester
- Toluene-4-sulfonic acid (S)-4-(tert-butyl-dimethyl-silanyloxy)-4-phenyl-butyl ester
- Toluene-4-sulfonic acid 2-(tert-butyl-dimethyl-silanyloxymethyl)-4-oxo-butyl ester
Uniqueness
[4-[[tert-butyl(dimethyl)silyl]oxymethyl]cyclohexyl]methyl 4-methylbenzenesulfonate is unique due to its specific combination of functional groups, which provides distinct reactivity and selectivity in chemical reactions. This makes it particularly useful as a protecting group in complex organic syntheses .
Properties
Molecular Formula |
C21H36O4SSi |
|---|---|
Molecular Weight |
412.7 g/mol |
IUPAC Name |
[4-[[tert-butyl(dimethyl)silyl]oxymethyl]cyclohexyl]methyl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C21H36O4SSi/c1-17-7-13-20(14-8-17)26(22,23)24-15-18-9-11-19(12-10-18)16-25-27(5,6)21(2,3)4/h7-8,13-14,18-19H,9-12,15-16H2,1-6H3 |
InChI Key |
UGYZYCAKJQVTGC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC2CCC(CC2)CO[Si](C)(C)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[[2-(2,4-Dinitrophenyl)cyclohexylidene]amino] methanesulfonate](/img/structure/B1366469.png)
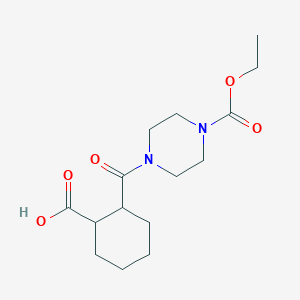
![2-{[Cyclohexyl(methyl)amino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B1366479.png)
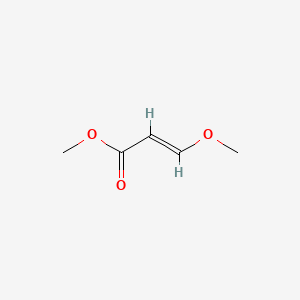
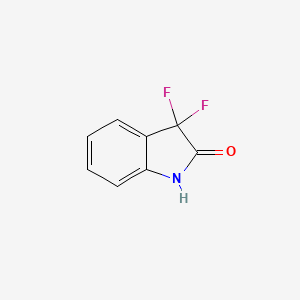
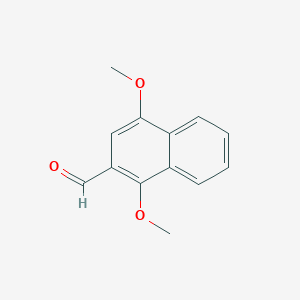

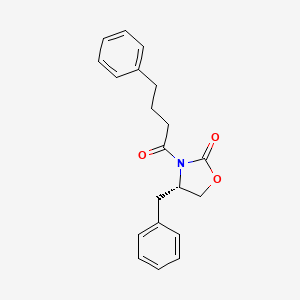
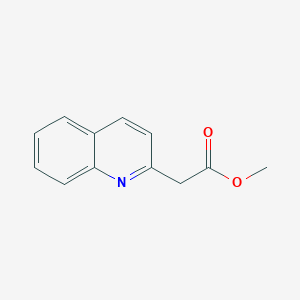
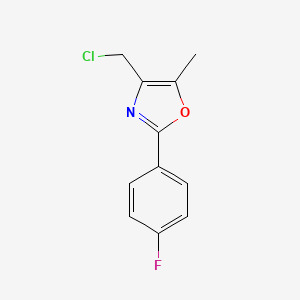
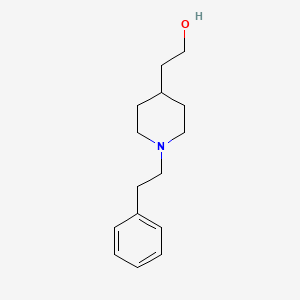
![1-(1,4-Dioxaspiro[4.5]decan-8-yl)-4-phenylpiperazine](/img/structure/B1366497.png)
